

Core Physicochemical and Structural Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxy-2-methylbutanal*

Cat. No.: *B14715880*

[Get Quote](#)

4-Hydroxy-2-methylbutanal, with the molecular formula $C_5H_{10}O_2$, is a bifunctional molecule possessing both a primary alcohol and an aldehyde moiety.^[1] The presence of a stereocenter at the C-2 position dictates that it exists as a pair of enantiomers, (R)- and (S)-**4-hydroxy-2-methylbutanal**. This chirality is a critical attribute, profoundly influencing its biological interactions and its utility as a precursor in asymmetric synthesis.

A key structural feature is its propensity to undergo intramolecular cyclization. The hydroxyl group can attack the electrophilic aldehyde carbon to form a five-membered cyclic hemiacetal (2-methyltetrahydrofuran-ol). This equilibrium between the open-chain aldehyde and the cyclic hemiacetal is an important consideration in both its reactivity and its analytical characterization.

Table 1: Physicochemical Properties of **4-Hydroxy-2-methylbutanal**

Property	Value	Source(s)
IUPAC Name	4-hydroxy-2-methylbutanal	[2]
Synonyms	2-methyl-4-hydroxybutanal	[2]
CAS Number	22073-05-8	[2]
Molecular Formula	C ₅ H ₁₀ O ₂	[1] [2]
Molecular Weight	102.13 g/mol	[1] [2]
Canonical SMILES	CC(CCO)C=O	[1] [2]
InChI Key	PLBZJQQQFIOXRU- UHFFFAOYSA-N	[1] [2]

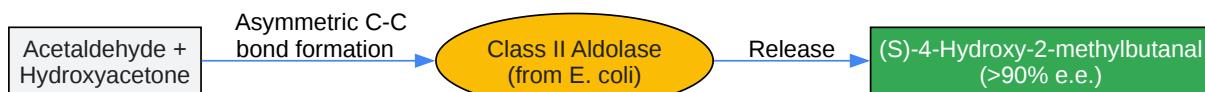
Stereoselective Synthesis: Accessing Enantiopure Forms

The synthesis of enantiomerically pure **4-hydroxy-2-methylbutanal** is essential for its application in pharmaceuticals, where stereochemistry dictates efficacy and safety. Both biocatalytic and asymmetric chemical methods have proven effective.

Biocatalytic Aldol Addition

A highly efficient and green approach to chiral molecules is through biocatalysis. Class II aldolases, for instance, can facilitate the asymmetric aldol addition between hydroxyacetone and acetaldehyde to generate **4-hydroxy-2-methylbutanal** with excellent enantiomeric excess (>90% ee).[\[1\]](#)

Causality Behind Experimental Choice: This enzymatic approach is favored for its exceptional stereocontrol under mild, aqueous conditions, minimizing the need for protecting groups and reducing hazardous waste. The enzyme's active site provides a chiral environment that directs the approach of the nucleophile to the electrophile, dictating the absolute stereochemistry of the newly formed C-C bond.



[Click to download full resolution via product page](#)

Caption: Biocatalytic synthesis via an asymmetric aldol addition.

Asymmetric Hydroformylation

Hydroformylation involves the addition of carbon monoxide and hydrogen (syngas) across an alkene. When applied to an allylic alcohol precursor using a chiral catalyst, this method can produce the target aldehyde with high regio- and enantioselectivity.[\[1\]](#)

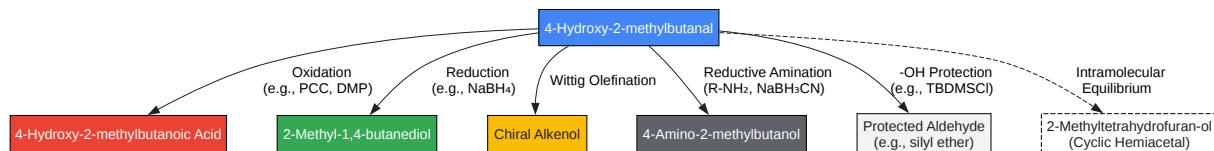
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation

- **Catalyst Precursor Preparation:** In an inert atmosphere glovebox, a rhodium precursor (e.g., $[\text{Rh}(\text{CO})_2\text{acac}]$) and a chiral phosphine ligand (e.g., a derivative of BINAPHOS) are dissolved in a degassed, anhydrous solvent like toluene. This mixture is stirred to allow for ligand exchange and formation of the active catalytic species.
- **Reaction Setup:** A high-pressure autoclave is charged with the allylic alcohol substrate (e.g., 3-buten-1-ol) and the solvent. The vessel is sealed, purged multiple times with nitrogen, and then with syngas (CO/H_2).
- **Reaction Execution:** The catalyst solution is injected into the autoclave. The reactor is pressurized with syngas (e.g., 20-50 bar) and heated to the optimal temperature (e.g., 60-80 °C). The reaction is stirred vigorously for 12-24 hours. Progress is monitored by taking aliquots and analyzing via GC.
- **Work-up and Purification:** Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified via silica gel column chromatography to isolate the enantiomerically enriched **4-hydroxy-2-methylbutanal**.

Trustworthiness and Self-Validation: This protocol's reliability hinges on the purity of the chiral ligand and the rigorous exclusion of oxygen. To validate the stereochemical outcome, the product's enantiomeric excess (e.e.) must be determined using a validated chiral analytical method (e.g., Chiral GC or HPLC) and compared against a racemic standard, which can be synthesized using a non-chiral catalyst like $\text{HCo}(\text{CO})_4$.^[1]

Synthetic Utility and Key Transformations

The dual functionality of **4-hydroxy-2-methylbutanal** makes it a powerful intermediate.^[1] The aldehyde can undergo nucleophilic additions, condensations, and redox reactions, while the hydroxyl group can be protected, activated, or used as a nucleophile.



[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **4-hydroxy-2-methylbutanal**.

Relevance in Drug Development and Metabolic Engineering

The structural features of **4-hydroxy-2-methylbutanal** make it relevant to several areas of advanced research.

- **Pharmaceutical Intermediate:** It serves as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals.^[1] Its defined stereocenter can be carried through multi-step syntheses to build larger, biologically active molecules.

- Metabolic Engineering: The compound can be integrated into engineered metabolic pathways, such as the methylerythritol phosphate (MEP) pathway, to serve as a precursor for the biotechnological production of isoprenoids and other valuable natural products.[1]
- Flavor and Fragrance: In the food industry, it is also utilized as a flavoring agent.[1]

Analytical and Quality Control Protocols

Rigorous analytical characterization is paramount to confirm structure, purity, and stereochemical integrity.

Table 2: Key Analytical Techniques for Characterization

Technique	Purpose	Expected Observations
¹ H and ¹³ C NMR	Structural Elucidation	Signals corresponding to aldehyde proton (~9.6 ppm), methyl group doublet, and hydroxymethylene protons.
Mass Spectrometry (MS)	Molecular Weight Confirmation	Molecular ion peak corresponding to 102.13 g/mol and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Functional Group Identification	Broad O-H stretch (~3400 cm ⁻¹), C-H stretches (~2900 cm ⁻¹), and a sharp C=O stretch (~1725 cm ⁻¹).
Chiral GC/HPLC	Enantiomeric Purity (e.e.)	Baseline separation of the two enantiomers using a chiral stationary phase, allowing for quantification.

Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral Gas Chromatography (GC)

- Derivatization (Optional but Recommended): To improve volatility and peak shape, the hydroxyl group can be derivatized. In a vial, dissolve ~1 mg of the sample in 1 mL of

dichloromethane. Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP. Let the reaction proceed for 30 minutes. Quench with a small amount of methanol. This converts the analyte to the more volatile acetate ester.

- Instrument Setup: Equip a GC with a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™) and a Flame Ionization Detector (FID). Set a suitable temperature program (e.g., start at 60°C, ramp to 150°C at 5°C/min).
- Analysis of Racemic Standard: Synthesize a racemic sample using a non-chiral method. Inject 1 µL of the derivatized racemate to establish the retention times for both enantiomers and confirm that the peak areas are approximately equal (50:50 ratio). This step validates the column's ability to separate the enantiomers.
- Sample Analysis: Inject 1 µL of the derivatized chiral sample under the same conditions.
- Calculation: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

This rigorous, validated protocol ensures the trustworthiness of any claims regarding the stereochemical purity of the synthesized material.

Biological Context and Future Outlook

In biological systems, **4-hydroxy-2-methylbutanal** is recognized as a metabolic intermediate, particularly in the amino acid and carbohydrate metabolism of microorganisms like yeast.^[1] Some studies also suggest that hydroxy-containing compounds may possess antioxidant properties.^[1] The reactivity of its aldehyde group with biomolecules, such as forming Schiff bases with amino acids, makes it a molecule of interest for studying protein modifications and cellular stress responses.^[1]

Future research will likely focus on leveraging this chiral building block for the synthesis of novel, complex molecular architectures for drug discovery and expanding its role in engineered biosynthetic pathways for the sustainable production of high-value chemicals.

References

- Various Authors. (Date N/A). **4-Hydroxy-2-methylbutanal** Technical Overview.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19884375, **4-Hydroxy-2-methylbutanal**. Available: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Hydroxy-2-methylbutanal | 22073-05-8 [smolecule.com]
- 2. 4-Hydroxy-2-methylbutanal | C5H10O2 | CID 19884375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Physicochemical and Structural Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14715880#iupac-name-4-hydroxy-2-methylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com